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(4-(5-Methylthiophen-2-yl)phenyl)methanamine
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Overview
Description
(4-(5-Methylthiophen-2-yl)phenyl)methanamine: is an organic compound that belongs to the class of phenylmethylamines. It consists of a phenyl group substituted by a methanamine moiety, with a thiophene ring attached to the phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Methylthiophen-2-yl)phenyl)methanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: In organic synthesis, (4-(5-Methylthiophen-2-yl)phenyl)methanamine is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology: It can be used in the synthesis of compounds with antimicrobial, antifungal, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents targeting specific biological pathways .
Industry: The compound is also used in the chemical industry as an intermediate for the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (4-(5-Methylthiophen-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
(5-Methylthiophen-2-yl)methanamine: This compound is structurally similar but lacks the phenyl group.
(4-(5-Methylthiophen-2-yl)phenyl)methanol: This compound has a hydroxyl group instead of a methanamine group.
Uniqueness: (4-(5-Methylthiophen-2-yl)phenyl)methanamine is unique due to the presence of both the phenyl and thiophene rings, which confer specific electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Biological Activity
(4-(5-Methylthiophen-2-yl)phenyl)methanamine, an organic compound with the molecular formula C12H13N1S1, is characterized by its unique structure, which includes a phenyl group substituted with a methylthiophene moiety and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting bacterial growth.
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines, indicating potential as a therapeutic agent in oncology.
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiophene moiety may interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Antimicrobial Activity
A study assessing the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | Moderate |
Escherichia coli | 30 | Moderate |
Pseudomonas aeruginosa | 20 | Moderate |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects. The following table summarizes the findings:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (Cervical Cancer) | 25 | Significant |
MCF-7 (Breast Cancer) | 30 | Moderate |
A549 (Lung Cancer) | 20 | Significant |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound could be further explored for its potential as an anticancer drug.
Synthesis and Structural Analogues
The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. The compound's structure allows for modifications that may enhance its biological activity.
Structural Analogues
Several compounds share structural similarities with this compound. Their notable activities are summarized below:
Compound Name | Structure Features | Notable Activities |
---|---|---|
5-Methylthiophene | Thiophene ring with methyl group | Antimicrobial properties |
4-Amino-N,N-dimethylbenzamide | Aromatic amine with dimethyl substitution | Analgesic and anti-inflammatory effects |
2-Amino-thiophene derivatives | Amino group on thiophene | Potential neuroprotective effects |
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
[4-(5-methylthiophen-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H13NS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7H,8,13H2,1H3 |
InChI Key |
KYDBANGAMOTKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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